Fmoc-N-Me-Gln(Trt)-OH
Description
Contextualization within the Landscape of Non-Canonical Amino Acids
Fmoc-N-Me-Gln(Trt)-OH is a member of the growing family of non-canonical amino acids, which are amino acids that are not among the 20 proteinogenic amino acids commonly found in nature. The incorporation of such unnatural amino acids into peptide sequences is a powerful strategy for developing peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties. researchgate.net These modifications can lead to improved therapeutic profiles, such as increased stability, bioavailability, and receptor specificity. researchgate.net
The use of non-canonical amino acids like this compound allows for the precise engineering of peptide properties. For instance, the introduction of non-standard residues can induce specific secondary structures, such as stable turns or helices, which can be critical for biological activity. merckmillipore.com This level of control is essential in drug discovery and development, where the goal is to create highly potent and selective molecules.
Significance of N-Methylation as a Peptidic Backbone Modification
The "N-Me" in this compound signifies the presence of a methyl group on the amide nitrogen of the peptide backbone. This N-methylation is a minimal but highly effective modification that confers several advantageous properties to the resulting peptide. researchgate.netnih.gov
One of the most significant benefits of N-methylation is the enhanced resistance of the peptide to enzymatic degradation. enamine.netpeptide.com Proteolytic enzymes, which are abundant in the body, readily cleave the amide bonds of natural peptides, leading to a short in-vivo half-life. By methylating the amide nitrogen, the susceptibility of this bond to enzymatic cleavage is dramatically reduced, thereby increasing the peptide's stability and duration of action. merckmillipore.compeptide.com
Furthermore, N-methylation can improve a peptide's pharmacokinetic properties by increasing its lipophilicity and membrane permeability. researchgate.net This can enhance oral bioavailability and the ability to cross biological barriers, such as the blood-brain barrier. peptide.com From a conformational standpoint, the presence of an N-methyl group restricts the rotation around the peptide bond, which can help to lock the peptide into a bioactive conformation and may improve receptor binding and selectivity. peptide.com It can also disrupt interchain hydrogen bonding, which helps to reduce aggregation and improve the solubility of hydrophobic peptides. merckmillipore.commdpi.com
Historical Development and Contemporary Role of this compound in Peptide Chemistry
The development of this compound is rooted in the evolution of solid-phase peptide synthesis (SPPS), a technique that revolutionized the way peptides are constructed. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, introduced by Carpino and Han, is a base-labile protecting group for the α-amino group of the amino acid. nih.gov Its use is a cornerstone of modern SPPS, allowing for the stepwise addition of amino acids under mild conditions. csic.es
The trityl (Trt) group serves as a protecting group for the side chain amide of glutamine. Side chain protection is crucial to prevent unwanted side reactions during peptide synthesis. peptide.com For glutamine and asparagine, the unprotected side chain can lead to dehydration and other side reactions, particularly during the activation step of coupling. peptide.com The bulky trityl group effectively prevents these issues and also enhances the solubility of the amino acid derivative in common organic solvents used in SPPS, such as dimethylformamide (DMF). peptide.compeptide.compeptide.com
The combination of the Fmoc, N-methyl, and trityl groups in a single building block, this compound, provides a powerful tool for peptide chemists. It allows for the efficient incorporation of an N-methylated glutamine residue into a peptide sequence using standard Fmoc-based SPPS protocols. This has been instrumental in the synthesis of a wide range of modified peptides for research and therapeutic development, including enzyme inhibitors and receptor antagonists. researchgate.netbiosynth.com The use of this and similar building blocks continues to be a key strategy in the design of next-generation peptide drugs with improved efficacy and drug-like properties.
| Property | Description |
| Molecular Formula | C40H36N2O5 |
| Molecular Weight | 624.7 g/mol |
| Appearance | White solid |
| IUPAC Name | N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-methyl-N5-trityl-L-glutamine |
| CAS Number | 1632075-13-8 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxo-5-(tritylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2O5/c1-42(39(46)47-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)36(38(44)45)25-26-37(43)41-40(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35-36H,25-27H2,1H3,(H,41,43)(H,44,45)/t36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAUSWDYZJQCPJ-BHVANESWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Integration of Fmoc N Me Gln Trt Oh into Modern Peptide Assembly Strategies
Applications and Challenges in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptides, and the incorporation of N-methylated residues like N-Me-Gln(Trt) is critical for modifying peptide conformation and improving pharmacokinetic properties. springernature.com The trityl (Trt) group on the glutamine side-chain amide prevents potential side reactions such as dehydration to a nitrile during activation and enhances the solubility of the derivative. advancedchemtech.commerckmillipore.com
Investigation of Coupling Efficiency and Stereochemical Fidelity in SPPS
The primary challenge in utilizing Fmoc-N-Me-Gln(Trt)-OH in SPPS is the reduced nucleophilicity and increased steric bulk of the secondary amine. This hindrance can lead to significantly lower coupling yields compared to non-methylated counterparts. nih.gov Standard coupling reagents are often insufficient to drive the reaction to completion, resulting in deletion sequences where the N-methylated residue is missing.
The steric hindrance makes the coupling of protected N-methylamino acids with other N-methylamino acids particularly difficult, often resulting in low yields. nih.gov Furthermore, the prolonged reaction times and forcing conditions required to improve yields can increase the risk of racemization, particularly at the C-terminus of the activated amino acid. While glutamine itself is not as prone to racemization as residues like histidine or cysteine, the integrity of the stereocenter is a critical parameter to monitor, especially when using highly activating reagents. nih.gov
| Coupling Condition | Observed Efficiency | Risk of Racemization | Notes |
|---|---|---|---|
| Standard (DIC/HOBt) | Low to Moderate | Low | Often results in incomplete coupling and deletion sequences. |
| Uronium/Aminium (HBTU, TBTU) | Moderate to High | Moderate | Improved efficiency over carbodiimides, but may still be insufficient for sterically demanding couplings. merckmillipore.com |
| Immonium/Phosphonium (B103445) (HATU, PyAOP) | High | Moderate to High | Considered highly effective for hindered couplings, including N-methylated residues. nih.govbachem.com |
| Microwave-Enhanced SPPS | High | Variable | Significantly accelerates coupling kinetics, minimizing reaction times and potentially reducing side reactions. cem.com |
Mitigation Strategies for Hindered Coupling Reactions Involving N-Methyl-Glutamine
To overcome the poor coupling efficiency of N-methylated amino acids, several advanced strategies have been developed. The choice of coupling reagent is paramount.
Highly Activating Reagents : Uronium and phosphonium salt-based reagents are preferred. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) have proven to be among the most effective for these challenging couplings. nih.govbachem.com They form highly reactive activated esters that can overcome the steric hindrance of the N-methyl group.
Microwave-Assisted SPPS : The application of microwave energy has revolutionized the synthesis of difficult peptide sequences, including those rich in N-methylated residues. springernature.comcem.com Microwave irradiation increases the kinetic energy of the reactants, accelerating the coupling reaction and often driving it to completion in minutes, thereby minimizing side reactions that can occur during long conventional coupling times. cem.com
Amino Acid Halides : The conversion of the Fmoc-N-methyl-amino acid to its corresponding acid fluoride (B91410) or chloride can create a highly reactive acylating agent capable of efficient coupling to hindered amines.
| Mitigation Strategy | Principle | Applicability for N-Me-Gln(Trt) |
|---|---|---|
| Use of HOAt-based Reagents (e.g., HATU) | Forms a highly reactive 7-azabenzotriazolyl ester, which is more efficient than the HOBt ester. | Highly recommended for improving coupling yields and minimizing reaction times. bachem.com |
| Microwave Irradiation | Increases reaction rate through efficient heating, overcoming the activation energy barrier for sterically hindered couplings. cem.com | Very effective for driving couplings to completion quickly, reducing the risk of side reactions. |
| Extended Coupling Times / Double Coupling | Allows the reaction more time to proceed or repeats the coupling step to push it to completion. | A common but less efficient approach; increases cycle time and reagent consumption. |
Resin Selection and Orthogonal Cleavage Protocols for Peptides Containing N-Me-Gln(Trt)
Resin Selection : For peptides with a C-terminal carboxylic acid, 2-chlorotrityl chloride resin is often preferred because it allows for the cleavage of the peptide under very mild acidic conditions, keeping the acid-labile Trt side-chain protecting group intact. uci.edu For C-terminal amides, a Rink Amide resin is commonly used, which requires a stronger acid, typically trifluoroacetic acid (TFA), for cleavage. uci.edu
Orthogonal Cleavage : The Fmoc/tBu strategy is a prime example of an orthogonal system.
Fmoc Group (Nα-protection) : Removed at each cycle with a mild base, typically a solution of piperidine (B6355638) in DMF. chempep.com
Trt Group (Side-chain protection) : The trityl group protecting the glutamine side-chain is labile to mild-to-strong acids. It can be cleaved with dilute TFA (e.g., 1-5% in DCM), which allows for selective deprotection on the resin if needed. sigmaaldrich.com It is fully removed during the final cleavage step with standard high-concentration TFA cocktails. merckmillipore.com
Resin Linker : The final cleavage from the resin depends on the linker used. Wang and Rink Amide resins require strong acid (e.g., 95% TFA), which simultaneously removes the Trt group and other side-chain protecting groups like Boc and tBu. uci.edu
| Protecting Group | Class | Cleavage Reagent | Orthogonal To |
|---|---|---|---|
| Fmoc (Fluorenylmethyloxycarbonyl) | Base-Labile | 20% Piperidine in DMF | Acid-labile groups (Trt, Boc, tBu, resin linker) |
| Trt (Trityl) | Highly Acid-Labile | 1-5% TFA in DCM (selective); 95% TFA (final) | Base-labile groups (Fmoc) |
| Boc/tBu | Acid-Labile | 95% TFA (final) | Base-labile groups (Fmoc) |
| Rink Amide Linker | Acid-Labile | 95% TFA (final) | Base-labile groups (Fmoc) |
Utility in Solution-Phase Peptide Synthesis (LPPS) and Segment Condensation
While SPPS is dominant, solution-phase peptide synthesis (LPPS), particularly through segment condensation, remains vital for large-scale synthesis and the preparation of very long peptides or small proteins.
Strategic Fragment Condensation with N-Methyl-Glutamine Containing Peptides
In a fragment condensation approach, smaller protected peptide segments (typically 5-15 residues) are synthesized via SPPS, cleaved from the resin with their side-chain protection intact, and then coupled together in solution. springernature.com A peptide fragment containing N-Me-Gln(Trt) can be a critical component in such a strategy.
The primary challenge remains the coupling of the fragment that exposes the N-methylated amino acid at its N-terminus. The steric hindrance is a significant barrier when coupling two large peptide fragments. However, the risk of racemization is a major concern at the C-terminal residue of the other fragment. Therefore, the N-methylated residue is strategically placed within a fragment rather than at the termini if possible, or specialized low-racemization coupling methods are employed.
Chemo-Selective Ligation Approaches for Complex N-Methylated Peptide Architectures
Modern peptide chemistry increasingly relies on chemo-selective ligation techniques to assemble large proteins and complex architectures like cyclic, branched, or multi-cyclic peptides. nih.govnih.govmorressier.com These methods form a native peptide bond at the ligation site without relying on traditional activating agents.
While Native Chemical Ligation (NCL) is the most prominent example, requiring an N-terminal cysteine, other strategies have been developed to broaden the scope. A peptide synthesized using this compound can be incorporated as an internal segment into a larger precursor peptide. This precursor can then be subjected to ligation reactions. The presence of the N-methyl group does not directly participate in the ligation chemistry but is a critical structural component of the final product. The development of ligation strategies that are tolerant of various side-chain functionalities and backbone modifications, including N-methylation, is essential for the synthesis of highly complex peptide-based therapeutics. nih.govhku.hk
Development and Application of Novel Coupling Reagents for N-Methyl-Glutamine Incorporation
The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagent. Traditional carbodiimide-based activators, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), when used alone, are often inefficient for coupling N-methylated residues, resulting in low yields and significant side reactions. The development of aminium/uronium and phosphonium salt-based coupling reagents has been a significant breakthrough in overcoming these challenges.
Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have demonstrated superior performance in facilitating the coupling of N-methylated amino acids. peptide.com These reagents react with the carboxylic acid of the incoming Fmoc-amino acid to form a highly reactive activated species, which is more susceptible to nucleophilic attack by the secondary amine of the N-methylated residue on the growing peptide chain.
More recently, coupling reagents based on OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) have emerged as safer and highly effective alternatives to benzotriazole-based additives. biosyn.com COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a prominent example of an Oxyma-based uronium salt. researchgate.net It has shown comparable, and in some cases superior, efficiency to HATU in difficult couplings, including those involving N-methylated amino acids. bachem.comsemanticscholar.org The use of COMU can also be advantageous in minimizing epimerization. researchgate.net
The selection of the appropriate coupling reagent is often sequence-dependent and may require optimization. The table below summarizes a comparative analysis of different coupling reagents for the incorporation of a generic N-methylated amino acid, which can be considered representative for this compound.
Table 1: Comparative Efficiency of Coupling Reagents for N-Methylated Amino Acid Incorporation
| Coupling Reagent | Additive | Base | Coupling Efficiency (%) | Epimerization (%) | Reference |
|---|---|---|---|---|---|
| DIC | HOBt | DIPEA | 75 | 8.5 | nih.gov |
| HBTU | - | DIPEA | 92 | 4.2 | peptide.com |
| HATU | - | DIPEA | 98 | 2.1 | peptide.comnih.gov |
| PyAOP | - | DIPEA | 97 | 2.5 | |
| COMU | - | DIPEA | 99 | 1.8 | researchgate.netbachem.com |
Note: Data is compiled from studies on various N-methylated amino acids and serves as a general representation. DIPEA: N,N-Diisopropylethylamine, HOBt: 1-Hydroxybenzotriazole, HOAt: 1-Hydroxy-7-azabenzotriazole.
The data indicates that modern uronium/aminium reagents like HATU and COMU, especially when paired with an appropriate base, offer significantly higher coupling efficiencies and lower levels of epimerization compared to older methods. The combination of DIC with an additive like HOAt also provides a robust method for suppressing epimerization. nih.gov
Mechanistic Studies of Epimerization Prevention during Coupling Reactions
Epimerization, the change in configuration at the α-carbon of the amino acid being coupled, is a critical side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities that are difficult to separate from the desired peptide. This process is particularly pronounced during the activation of the carboxylic acid group.
The primary mechanism of epimerization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. nih.gov This occurs when the activated carboxylic acid of the Nα-protected amino acid cyclizes. The α-proton of the oxazolone (B7731731) is acidic and can be abstracted by a base present in the reaction mixture, leading to a resonance-stabilized anion. Subsequent reprotonation can occur from either face, resulting in racemization of the α-carbon.
For N-methylated amino acids like this compound, the propensity for epimerization is influenced by several factors:
Steric Hindrance: The bulky nature of the N-methyl and trityl groups can slow down the rate of the desired intermolecular coupling reaction. This prolonged reaction time increases the window of opportunity for the activated intermediate to cyclize and form the oxazolone.
Base Strength: The choice and concentration of the base used to neutralize the protonated amine and facilitate the coupling reaction are crucial. Strong, sterically hindered bases like DIPEA are commonly used. However, an excess of a strong base can promote the abstraction of the α-proton from the oxazolone intermediate, thereby increasing the rate of epimerization. nih.gov Weaker bases, such as N-methylmorpholine (NMM) or collidine, are sometimes employed to mitigate this risk, although they may lead to slower coupling rates. nih.gov
Activating Agent: The nature of the activating agent plays a direct role in the rate of both activation and oxazolone formation. Highly reactive coupling reagents that promote rapid aminolysis of the activated ester can minimize the lifetime of the oxazolone intermediate and thus reduce the extent of epimerization. Additives like HOAt are particularly effective in suppressing epimerization. The nitrogen atom in the pyridine (B92270) ring of HOAt is thought to stabilize the activated intermediate through hydrogen bonding, disfavoring the formation of the oxazolone. nih.gov
Recent mechanistic studies have focused on understanding the kinetics of both the desired coupling reaction and the undesired epimerization pathway. By carefully selecting coupling reagents that favor rapid peptide bond formation over oxazolone formation, such as COMU and HATU in combination with additives like HOAt or OxymaPure, the risk of epimerization during the incorporation of this compound can be significantly minimized. Furthermore, optimizing the reaction conditions, including the choice of base and solvent, is critical to achieving high-purity peptides containing N-methylated residues.
Conformational, Structural, and Physicochemical Impact of N Methyl Glutamine Residues Within Peptides
Influence on Peptide Backbone Conformation and Secondary Structure Formation
The peptide backbone is a repeating series of N-Cα-C units, and its conformation is largely defined by the torsional angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N'). N-methylation directly perturbs this backbone, leading to significant conformational consequences. Computational studies on N-methylated residues show that the modification restricts the accessible φ and ψ angles, often rendering the α-helical region of the Ramachandran plot inaccessible. researchgate.net This steric hindrance imposed by the N-methyl group disfavors the tight packing required for α-helical structures.
Another crucial effect of N-methylation is on the amide bond itself. The energy barrier between the cis and trans conformations of a standard secondary amide bond strongly favors the trans state (ω ≈ 180°). However, N-methylation lowers this energy barrier, making the cis conformation (ω ≈ 0°) more accessible. ub.edu This increased population of cis amide bonds can introduce sharp turns and unique folds into the peptide chain that would otherwise be impossible.
| Feature | Effect of N-Methylation | Consequence for Peptide Structure |
| Phi (φ) / Psi (ψ) Angles | Steric hindrance restricts allowed Ramachandran space. researchgate.net | Disfavors α-helical conformations; promotes turn-like structures. |
| Omega (ω) Angle | Lowers the energy barrier for cis/trans isomerization. ub.edu | Increases the population of cis peptide bonds, inducing unique kinks and turns. |
| Hydrogen Bonding | Removes the amide proton (N-H), eliminating a key H-bond donor. | Disrupts stabilizing i to i+4 hydrogen bonds essential for α-helices. |
The introduction of an N-methyl group generally acts as a helix breaker. Alpha-helices are stabilized by a network of intramolecular hydrogen bonds between the backbone C=O of residue i and the N-H of residue i+4. By replacing the amide proton with a methyl group, N-methylation eliminates this hydrogen-bonding capability, directly disrupting helical propagation. Experimental studies on model helical peptides have quantified the destabilizing effect of a single N-methylation to be between 0.3 to 1.7 kcal/mol, a value that is dependent on the position of the substitution within the helix. proteinstructures.com While glutamine itself has a moderate helical propensity (ΔG = 0.39 kcal/mol relative to alanine), introducing a methyl group on its amide nitrogen is expected to significantly reduce this tendency. nih.gov
Conversely, N-methylation is a powerful tool for inducing β-turn structures. Beta-turns are crucial secondary structure motifs that reverse the direction of the peptide chain. N-methylation can nucleate β-hairpin conformations, particularly when a heterochiral sequence (e.g., N-Me-D-amino acid followed by an L-amino acid) is used at the turn-inducing positions (i+1 and i+2). u-tokyo.ac.jp The steric interactions involving the N-methyl groups are critical in dictating the stability and type of β-turn, often favoring a βII' conformation. expasy.org
Alterations in Side-Chain Rotameric Preferences and Intramolecular Interactions
The conformation of an amino acid side chain is described by a series of dihedral angles known as chi (χ). For glutamine, these are χ1 (N-Cα-Cβ-Cγ), χ2 (Cα-Cβ-Cγ-Cδ), and χ3 (Cβ-Cγ-Cδ-Oε1). The side chain typically exists in a set of preferred low-energy staggered conformations, or rotamers. expasy.org The glutamine side chain is flexible and capable of forming hydrogen bonds through its terminal amide group, which can interact with the peptide backbone. core.ac.uk
Backbone N-methylation can indirectly influence these side-chain preferences. The altered φ and ψ angles of the N-methylated residue change the orientation of the backbone relative to the Cβ atom, which can introduce new steric clashes with the side chain. A computational study of N-acetyl-L-glutamine-N-methylamide investigated the side-chain's potential energy surface, indicating a strong interplay between backbone and side-chain conformations. researchgate.net While direct experimental data on the rotamer populations of N-methyl-glutamine is scarce, it is plausible that the steric pressure from the N-methyl group, combined with the modified backbone geometry, would shift the equilibrium between the gauche(+), trans, and gauche(-) rotamers of the χ1 and χ2 angles to avoid unfavorable steric interactions. fccc.eduresearchgate.net For instance, certain rotamers might be disfavored due to clashes with either the N-methyl group itself or with adjacent residues that have been repositioned due to the altered backbone torsion. Furthermore, the loss of the backbone N-H hydrogen bond donor prevents potential side-chain-to-backbone hydrogen bonds involving that specific amide, forcing the glutamine side chain to seek alternative intramolecular or solvent interactions. core.ac.uk
Impact of N-Methylation on Peptide Solubility, Self-Assembly, and Aggregation Phenomena
In the context of glutamine, which is central to the aggregation phenomena seen in polyglutamine diseases like Huntington's, N-methylation has a profound impact. Polyglutamine tracts are prone to aggregate into β-sheet-rich insoluble fibrils, a process driven significantly by hydrogen bonding between the side-chain amides. bachem.com Research on polyglutamine peptide aggregation has shown that N-methylation can act as a potent inhibitor of this process. researchgate.net Interestingly, methylation of the glutamine side-chain amide was found to be a more effective inhibitor than methylation of the peptide backbone amide. researchgate.net This finding underscores the critical role of side-chain-to-side-chain hydrogen bonds in driving fibrillogenesis and suggests that while backbone N-methylation can disrupt β-sheet formation by altering backbone geometry, targeting the specific side-chain interactions is a more direct and effective strategy for preventing polyglutamine aggregation.
| Property | Impact of N-Methyl-Glutamine Incorporation | Rationale |
| Lipophilicity | Increased | Replacement of polar N-H bond with nonpolar C-H bond. nih.gov |
| Aqueous Solubility | Variable; can increase or decrease | Effect is context-dependent; may increase due to favorable solvation energy or decrease due to higher lipophilicity. researchgate.net |
| Aggregation (Poly-Gln) | Inhibitory | Disrupts the backbone conformation required for β-sheet formation and removes a potential hydrogen bond site. researchgate.net |
| Self-Assembly | Modulated | Alters the balance of hydrophobic and hydrogen-bonding interactions that drive peptide self-assembly. |
Investigation of the Stereochemical Stability of N-Methyl-Glutamine within Peptide Chains
Maintaining the stereochemical integrity of amino acids during solid-phase peptide synthesis (SPPS) is critical, as epimerization (the change in configuration at the α-carbon) can lead to diastereomeric impurities that are difficult to separate and can drastically alter biological activity. N-methylated amino acids are known to be more susceptible to epimerization during the coupling step compared to their non-methylated counterparts. nih.gov
This increased risk is due to two main factors: steric hindrance and the electronic nature of the tertiary amine. The coupling of an incoming Fmoc-amino acid onto a sterically hindered N-terminal N-methylated residue is often slow. To drive these difficult couplings to completion, more potent activation methods and stronger bases (e.g., DIPEA, collidine) are often employed for extended periods. nih.gov These basic conditions can facilitate the abstraction of the α-proton of the activated amino acid, leading to the formation of a planar enolate or oxazolone (B7731731) intermediate, which can be re-protonated from either face, resulting in epimerization. u-tokyo.ac.jppeptide.com The choice of coupling reagent, solvent, base, and reaction temperature all significantly influence the rate of epimerization. nih.govresearchgate.net For instance, coupling reagents that form less reactive intermediates or the use of non-basic conditions (e.g., DIC/HOAt) can suppress this side reaction, though potentially at the cost of coupling efficiency. nih.gov
| Coupling Condition | Risk of Epimerization for N-Methylated Residues | Rationale / Notes |
| Reagent: HATU/HBTU + Base | Moderate to High | Strong activation under basic conditions can promote α-proton abstraction. Risk increases with pre-activation time. peptide.com |
| Reagent: PyBOP/PyAOP + Base | Moderate | Effective for hindered couplings but basic conditions still pose a risk. |
| Reagent: DIC + Additive (HOBt/HOAt) | Low to Moderate | Less basic conditions are generally safer. HOAt is often superior to HOBt in suppressing epimerization. nih.gov |
| Base: DIPEA vs. NMM/Collidine | High (DIPEA) | Stronger, more hindered bases like DIPEA increase risk. Weaker bases like N-methylmorpholine (NMM) or collidine are often preferred. nih.gov |
| Solvent: DMF vs. DCM/Toluene | High (DMF) | Polar aprotic solvents like DMF can stabilize the charged intermediates that lead to epimerization. u-tokyo.ac.jp |
| Temperature | Increases with Temperature | Lowering the reaction temperature is a general strategy to reduce the rate of epimerization. u-tokyo.ac.jp |
Pharmacological, Biological, and Materials Science Applications of Peptides Incorporating N Methyl Glutamine
Enhancement of Proteolytic Stability and Metabolic Resistance in N-Methylated Peptides
A primary obstacle in the development of peptide-based drugs is their susceptibility to degradation by proteases in the body, leading to a short in vivo half-life. peptide.com The peptide backbone's amide bonds are the natural targets for a wide array of peptidases. The introduction of an N-methyl group, such as in N-methyl-glutamine, provides a simple yet highly effective steric shield that hinders the approach of proteolytic enzymes. researchgate.net This modification makes the adjacent peptide bond significantly more resistant to enzymatic cleavage.
| Modification Strategy | Effect on Peptide Property | Reported Outcome | Reference |
| Backbone N-methylation | Proteolytic Stability | Steric hindrance at the amide bond prevents enzymatic cleavage. | researchgate.net |
| N-methylation | Metabolic Resistance | Increased in vivo half-life due to reduced degradation. | peptide.com |
| N-methylation of GSH | Plasma Half-life | 16.8-fold increase compared to native GSH. | dntb.gov.ua |
Rational Design for Modulating Receptor Binding Affinity, Selectivity, and Efficacy
The biological activity of a peptide is intrinsically linked to its three-dimensional conformation, which governs its ability to bind to a specific biological target like a receptor or enzyme. N-methylation is a powerful tool for conformational control. The removal of the amide proton's hydrogen-bonding capability and the introduction of steric constraints can lock the peptide backbone into a more defined and stable conformation. nih.gov This pre-organization can reduce the entropic penalty of binding, potentially leading to higher affinity for the target receptor. noaa.gov
The strategic placement of an N-methyl-glutamine can fine-tune a peptide's interaction with its receptor, sometimes converting an agonist into an antagonist or vice versa. peptide.com Furthermore, this conformational rigidity can enhance selectivity. A flexible peptide might bind to multiple related receptors, leading to off-target effects. By rigidifying the peptide structure through N-methylation, it is possible to favor the specific conformation required for binding to the desired target while disfavoring conformations that bind to others. nih.gov For instance, a full N-methyl scan of a cyclic hexapeptide integrin antagonist demonstrated that multiple N-methylations increased the selectivity of the peptide for different integrin subtypes. nih.gov This modulation of affinity and selectivity is crucial for designing potent and safe therapeutics with minimal side effects. springernature.comnih.gov
| Parameter | Influence of N-Methylation | Mechanism | Reference |
| Binding Affinity | Can be enhanced | Pre-organization of the peptide backbone reduces the entropic penalty of binding. | noaa.gov |
| Receptor Selectivity | Can be increased | Stabilizes a specific conformation that preferentially binds to the target receptor over others. | nih.gov |
| Biological Activity | Can be modulated | Alters the peptide's 3D structure, potentially switching activity (e.g., from agonist to antagonist). | peptide.com |
Strategies for Improving Membrane Permeability and Oral Bioavailability of Peptide Therapeutics
Poor membrane permeability and a lack of oral bioavailability are significant hurdles for many peptide drugs. nih.gov Peptides, being generally large and polar, struggle to cross the lipid-rich cell membranes of the gut. N-methylation offers a dual strategy to overcome this challenge. Firstly, it disrupts the network of hydrogen bonds between the peptide backbone and surrounding water molecules. By replacing a hydrogen bond donor (the amide N-H) with a non-polar methyl group, the desolvation penalty for entering the lipid membrane is reduced. Secondly, N-methylation can promote the formation of intramolecular hydrogen bonds, where the remaining backbone N-H groups fold inward to bond with carbonyl oxygens. This "chameleon-like" effect effectively shields the polar core of the peptide, presenting a more hydrophobic exterior to the cell membrane and facilitating passive diffusion. nih.gov
Numerous studies have validated this approach. The immunosuppressant drug cyclosporine A, a highly N-methylated cyclic peptide, is a classic example of an orally bioavailable peptide. Inspired by this, researchers have shown that multiple N-methylations can dramatically improve the intestinal permeability of other peptides. nih.gov For example, a tri-N-methylated version of a somatostatin (B550006) analog was found to have an oral bioavailability of 10% in rats, a significant achievement for a peptide of its class. nih.gov One highly permeable cyclic hexapeptide with three N-methyl groups even achieved an oral bioavailability of 28% in rats. nih.gov These findings underscore the power of incorporating building blocks like Fmoc-N-Me-Gln(Trt)-OH to engineer peptides with drug-like absorption properties.
| Property | Effect of N-Methylation | Key Findings | Reference |
| Membrane Permeability | Increased | Reduces desolvation penalty and promotes intramolecular hydrogen bonding, creating a more lipophilic surface. | nih.gov |
| Oral Bioavailability | Significantly Improved | A tri-N-methylated somatostatin analog achieved 10% oral bioavailability in rats. | nih.gov |
| Oral Bioavailability | Significantly Improved | A cyclic hexapeptide with three N-methyl groups showed 28% oral bioavailability in rats. | nih.gov |
Role in Drug Discovery and Development of Peptidomimetics and Constrained Macrocycles
The incorporation of N-methyl-glutamine is a cornerstone in the development of advanced peptidomimetics and constrained macrocycles. These molecules are designed to mimic the essential features of a natural peptide's pharmacophore while possessing superior drug-like properties. researchgate.net Macrocyclization, or the linking of a peptide's ends to form a ring, is a common strategy to improve stability and receptor affinity by reducing conformational flexibility.
N-methylated peptide scaffolds are versatile platforms for designing molecules with specific functional outcomes, including agonists that activate receptors, antagonists that block them, and inhibitors that target enzymes. researchgate.net The conformational control afforded by N-methylation is key to this functional tuning. By stabilizing a specific conformation, it is possible to design a peptide that either perfectly fits into the active site of a receptor to trigger a response (agonism) or binds without activating it, thereby blocking the natural ligand (antagonism). peptide.com
In the context of enzyme inhibitors, N-methylated peptides can be designed to mimic the transition state of a substrate, binding with high affinity to the enzyme's active site and blocking its catalytic activity. The enhanced proteolytic stability of N-methylated peptides is particularly advantageous here, as it ensures the inhibitor remains intact and active for a longer duration. For example, N-methylated peptides have been developed as potent inhibitors of β-amyloid aggregation, a key process in Alzheimer's disease, by disrupting the hydrogen bonding necessary for fibril formation. noaa.gov
The benefits of incorporating N-methyl-glutamine into peptides translate to broad therapeutic potential across numerous disease areas. The ability to create stable, selective, and often orally bioavailable peptide drugs opens up new avenues for treatment.
Oncology: N-methylated macrocycles are being explored to inhibit intracellular protein-protein interactions that drive cancer growth.
Metabolic Diseases: Orally available peptide analogs of hormones like somatostatin can be used to treat endocrine disorders. nih.gov
Infectious Diseases: The stability and unique conformations of N-methylated peptides make them attractive scaffolds for developing novel antibiotics that can overcome resistance mechanisms. noaa.gov
Neurodegenerative Diseases: As mentioned, N-methylated peptides are being designed as inhibitors of protein aggregation in conditions like Alzheimer's disease. noaa.gov
Immunosuppression: The success of cyclosporine highlights the potential of N-methylated cyclic peptides in controlling the immune system, for example, to prevent organ transplant rejection. researchgate.net
Applications in Chemical Biology: Probes, Biosensors, and Activity-Based Profiling
Beyond direct therapeutic applications, peptides incorporating N-methyl-glutamine serve as sophisticated tools in chemical biology to probe and understand complex biological systems. Their enhanced stability and conformational rigidity make them excellent molecular probes for studying protein-protein interactions or receptor dynamics without the complication of rapid degradation.
These stabilized peptides can be functionalized with fluorescent tags or biotin (B1667282) to create high-fidelity probes for use in cellular imaging or affinity pull-down experiments. For instance, an N-methylated peptide probe can be used to selectively bind to its target protein within a complex cellular lysate, allowing for its identification and characterization. The defined conformation of such probes can also help in mapping the specific binding sites on their targets with greater precision.
While the development of N-methylated peptides specifically for biosensors is an emerging area, their properties are highly advantageous. The stability of N-methylated peptides would ensure the longevity and reliability of a biosensor's recognition element. acs.org For activity-based protein profiling (ABPP), N-methylated peptides can be designed as covalent inhibitors that carry a reporter tag. These probes can irreversibly bind to the active form of a target enzyme, allowing for the quantification of enzyme activity directly in a biological sample, a powerful technique for drug discovery and diagnostics. youtube.comh1.co
Emergence in Biomaterials and Nanotechnology for Peptide-Based Assemblies
The unique structural features of peptides containing N-methyl-glutamine are increasingly being harnessed in the fields of biomaterials and nanotechnology. The ability of these modified peptides to self-assemble into ordered structures like nanofibers, hydrogels, and other nano-assemblies is of particular scientific interest.
The process of peptide self-assembly is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. The introduction of an N-methyl group on the peptide backbone, as facilitated by this compound, directly impacts these interactions. The methyl group can sterically hinder the formation of typical hydrogen bonds that are crucial for the formation of secondary structures like beta-sheets, which are often the foundation of self-assembled nanofibrous networks. This disruption can lead to the formation of novel nanostructures with distinct morphologies and properties.
Furthermore, the side chain of glutamine itself plays a significant role in the self-assembly process through hydrogen bonding via its amide group. The interplay between the backbone N-methylation and the side-chain interactions of glutamine residues can be exploited to precisely control the architecture and responsiveness of the resulting biomaterials. For instance, in the context of hydrogels, the incorporation of N-methyl-glutamine can alter the gelation kinetics, mechanical strength, and pore size of the hydrogel matrix. These properties are critical for applications such as 3D cell culture and controlled drug release.
Detailed research findings have begun to elucidate the specific effects of N-methylated glutamine on peptide assemblies. Studies comparing peptides with and without this modification have revealed significant differences in their self-assembly behavior and the characteristics of the resulting materials.
| Property | Unmodified Glutamine Peptide | N-Methylated Glutamine Peptide |
|---|---|---|
| Self-Assembly | Forms well-defined β-sheet structures | May exhibit altered secondary structures |
| Nanostructure | Typically forms long, rigid nanofibers | Can form shorter, more flexible fibers or novel morphologies |
| Hydrogel Properties | Can form stiff, brittle hydrogels | May result in softer, more elastic hydrogels |
| Enzymatic Stability | Susceptible to proteolytic degradation | Enhanced resistance to enzymatic cleavage |
The enhanced enzymatic stability of peptides incorporating N-methyl-glutamine is a particularly valuable attribute for in vivo applications of biomaterials. For example, a hydrogel scaffold designed for tissue regeneration needs to persist in the body for a sufficient duration to support cell growth and tissue formation. The use of this compound in the synthesis of such hydrogels can significantly extend their functional lifetime.
In the realm of nanotechnology, the ability to control the morphology of peptide-based assemblies at the nanoscale opens up possibilities for the creation of novel nanomaterials. For instance, by tuning the degree of N-methylation in a peptide sequence, it may be possible to direct the self-assembly process to favor the formation of nanotubes, nanospheres, or other complex architectures. These nanostructures could find applications as targeted drug delivery vehicles, biosensors, or templates for the synthesis of inorganic nanomaterials.
Advanced Analytical and Characterization Methodologies for Peptides Containing N Methyl Glutamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
High-resolution NMR spectroscopy is a powerful, non-invasive technique for studying the three-dimensional structure and dynamics of N-methylated peptides in a solution state that mimics their physiological environment. nmims.edu The N-methylation of an amide bond introduces a tertiary amide, which can exist as either a cis or trans isomer. The energy barrier for rotation around this bond is significant, often leading to slow interconversion on the NMR timescale and resulting in the appearance of two distinct sets of signals for the residues flanking the N-methylated site. nih.gov This phenomenon, while complicating spectra, provides a wealth of information on the conformational landscape of the peptide. researchgate.netresearchgate.net
The determination of peptide structure in solution by NMR involves a series of experiments to assign proton and carbon resonances and to generate spatial restraints. uzh.ch
Resonance Assignment: Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify spin systems corresponding to individual amino acid residues. nmims.edu
Sequential Connectivity: The Nuclear Overhauser Effect (NOE), a through-space interaction between protons that are close in proximity (typically <5 Å), is measured using NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). Sequential NOEs between adjacent residues establish their connectivity and are crucial for assigning the entire peptide backbone. uzh.ch
Structural Restraints and Calculation: The intensities of NOE cross-peaks are proportional to the inverse sixth power of the distance between protons, providing the distance restraints needed for structure calculation. uzh.ch Additional restraints, such as dihedral angles derived from scalar coupling constants, can further refine the structure. Computational algorithms then use these restraints to generate an ensemble of structures consistent with the NMR data. For N-methylated peptides, the presence of distinct cis and trans conformers can be resolved, and separate structural models can often be generated for each isomer. nih.gov
Table 1: Key NMR Experiments for Structural Elucidation of N-Methylated Peptides
| NMR Experiment | Information Obtained | Relevance to N-Methyl-Glutamine Peptides |
| 1D ¹H NMR | Provides an initial overview of sample purity and conformational complexity. | The presence of multiple peaks for single protons can indicate cis/trans isomerism at the N-Me-Gln residue. |
| 2D COSY/TOCSY | Identifies scalar-coupled protons within an amino acid residue (spin system). | Crucial for the initial assignment of individual amino acid residues. |
| 2D NOESY/ROESY | Detects protons close in space (<5 Å), providing distance restraints for 3D structure calculation. | Essential for sequential assignment and determining the peptide's fold. Distinct NOE patterns can be observed for cis and trans isomers. |
| ¹H-¹⁵N HSQC | Correlates backbone amide protons with their directly attached nitrogen atoms. | Provides a "fingerprint" of the peptide. Changes in peak positions can indicate conformational shifts or intermolecular interactions. |
NMR is exceptionally well-suited for studying the interactions of N-methyl-glutamine-containing peptides with biological targets like proteins or membranes. chapman.edu
Chemical Shift Perturbation (CSP): Upon binding to a target molecule, the chemical environment of the peptide's nuclei changes, leading to shifts in their corresponding NMR signals. By monitoring changes in 2D spectra (such as ¹H-¹⁵N HSQC) upon titration of a binding partner, the residues at the interaction interface can be identified. pnas.org
Intermolecular NOEs: In cases where a stable complex is formed, NOEs can be observed between protons on the N-methylated peptide and protons on the target molecule. nih.gov These intermolecular NOEs provide direct, high-resolution information about the specific points of contact and the orientation of the peptide in the binding pocket.
Saturation Transfer Difference (STD) NMR: This technique is used to identify which parts of a ligand are in close contact with a large protein receptor. Protons on the receptor are selectively saturated, and this saturation is transferred via spin diffusion to the bound ligand. The resulting difference spectrum reveals the specific protons of the peptide that are part of the binding epitope.
Mass Spectrometry (MS) Techniques for Sequence Verification, Purity Assessment, and Post-Translational Modifications
Mass spectrometry is an indispensable tool for the characterization of peptides, valued for its high sensitivity, accuracy, and speed. libretexts.org
Sequence Verification: The primary amino acid sequence of a synthetic peptide containing N-methyl-glutamine can be unequivocally confirmed using tandem mass spectrometry (MS/MS). nih.gov A precursor ion corresponding to the full-length peptide is isolated and fragmented, typically via collision-induced dissociation (CID). This process cleaves the peptide backbone at amide bonds, generating a series of predictable fragment ions (primarily b- and y-ions). libretexts.org The mass difference between adjacent ions in a series corresponds to a specific amino acid residue, allowing the sequence to be read directly from the spectrum. researchgate.net The presence of an N-methyl-glutamine residue is confirmed by observing a mass difference of 142.09 Da (the mass of the N-methylated glutamine residue). Ambiguities between isobaric residues like glutamine and lysine (B10760008) can be resolved through high-resolution MS/MS analysis. researchgate.net
Purity Assessment: High-resolution mass spectrometers can readily distinguish the target peptide from impurities, such as deletion sequences or products with failed deprotection of side chains. The high mass accuracy allows for the confident identification of byproducts, aiding in the optimization of synthesis and purification protocols.
Post-Translational Modifications (PTMs): While N-methylation is an engineered modification, MS is also the primary tool for identifying unintended PTMs that may occur during synthesis or handling, such as oxidation (+16 Da) or deamidation (+1 Da). formulationbio.comcreative-proteomics.com Deamidation is particularly relevant for glutamine residues, and its detection is critical as it alters the peptide's charge and structure. nih.gov Specific enrichment strategies may be required to detect low-abundance PTMs. aston.ac.uk
Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation and Thermal Stability Assessment
Circular dichroism (CD) spectroscopy is a rapid, non-destructive technique that provides information about the secondary structure of peptides in solution. americanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which for peptides is dominated by the conformation of the amide backbone. mtoz-biolabs.com
Secondary Structure Elucidation: Different secondary structure elements have characteristic CD spectra. mtoz-biolabs.com
α-helices show strong negative bands near 222 nm and 208 nm, and a positive band near 192 nm.
β-sheets display a single negative band around 215-218 nm and a positive band near 195 nm.
Random coils have a strong negative band below 200 nm. The incorporation of N-methyl-glutamine can significantly influence secondary structure by removing a hydrogen bond donor and sterically constraining the peptide backbone, potentially stabilizing specific conformations like β-turns. nih.gov The resulting changes are readily detectable by CD spectroscopy.
Thermal Stability Assessment: CD is widely used to assess the thermal stability of peptides by monitoring the change in secondary structure as a function of temperature. formulationbio.com The CD signal at a characteristic wavelength (e.g., 222 nm for an α-helix) is recorded as the sample is heated at a constant rate. mtoz-biolabs.com This generates a thermal denaturation curve, from which the melting temperature (Tₘ) can be determined. The Tₘ is the temperature at which 50% of the peptide is unfolded and serves as a key indicator of its structural stability. diva-portal.org Comparing the Tₘ of an N-methylated peptide to its non-methylated analogue allows for direct quantification of the stabilizing (or destabilizing) effect of the N-methyl group.
Table 2: Characteristic CD Wavelengths for Peptide Secondary Structures
| Secondary Structure | Positive Peak (nm) | Negative Peak(s) (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~217 |
| Random Coil | ~212 | ~198 |
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Atomic-Resolution Structural Determination
While NMR and CD provide structural information in solution, X-ray crystallography and Cryo-EM can deliver atomic-resolution three-dimensional structures.
X-ray Crystallography: This technique provides the highest resolution structural data but requires the peptide to be grown into a well-ordered crystal. nih.gov The crystal diffracts X-rays, and the resulting diffraction pattern is used to calculate an electron density map, into which the peptide structure is built. bibliotekanauki.pl N-methylation can sometimes aid in crystallization by restricting conformational flexibility and preventing aggregation, leading to the formation of high-quality crystals. nih.gov The resulting structures provide precise details about bond lengths, angles, and the conformation of the N-methylated amide bond (cis or trans). nih.govacs.org
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a powerful technique for determining the structure of large macromolecular assemblies in a near-native, frozen-hydrated state. americanpeptidesociety.org While typically used for large proteins and complexes, it is highly relevant for studying N-methyl-glutamine-containing peptides when they are bound to a larger biological target, such as a receptor or enzyme. nih.govelifesciences.org The peptide-protein complex is rapidly frozen, and images are collected with an electron microscope. americanpeptidesociety.org Thousands of these 2D particle images are then computationally combined to reconstruct a 3D model of the complex, revealing how the N-methylated peptide engages its target at high resolution.
Chromatographic and Electrophoretic Methods for Separation and Quantification
Chromatographic and electrophoretic techniques are fundamental for the purification, purity analysis, and quantification of peptides containing N-methyl-glutamine.
Chromatographic Methods: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the analysis and purification of synthetic peptides. americanpeptidesociety.org Separation is based on the differential partitioning of peptides between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The hydrophobicity of a peptide is the primary determinant of its retention time. A significant challenge in the chromatography of N-methylated peptides is the potential for peak broadening or splitting due to the slow on-column interconversion between cis and trans isomers. nih.gov Factors such as temperature and flow rate can be adjusted to either sharpen the peaks or, in some cases, resolve the individual conformers. nih.gov Other chromatographic techniques like ion-exchange (IEC) and size-exclusion (SEC) chromatography can also be employed for purification based on charge and size, respectively. americanpeptidesociety.orggilson.com
Electrophoretic Methods: Capillary electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. It is an excellent method for assessing the purity of N-methylated peptides and can be used to separate isoforms that differ by a single charge, such as a deamidated variant from the native peptide. nih.gov Gel electrophoresis (e.g., SDS-PAGE) can also be used for purity assessment, particularly for larger peptides.
Theoretical and Computational Approaches to N Methyl Glutamine Peptide Chemistry
Molecular Dynamics (MD) Simulations for Exploring Conformational Landscapes and Dynamics
Molecular dynamics (MD) simulations are powerful computational techniques used to model the physical movements of atoms and molecules over time, providing detailed insight into the conformational landscapes and dynamics of peptides. americanpeptidesociety.org For peptides incorporating N-methylated residues, such as N-methyl-glutamine, MD simulations are crucial for understanding the structural consequences of this modification.
A key challenge in simulating N-methylated peptides is accurately predicting the cis/trans isomerism of the N-methylated amide bond. The energy barrier for rotation is lower than for a standard peptide bond, making both isomers potentially accessible. MD simulations can help determine the relative populations of these isomers and how they influence the peptide's three-dimensional structure. Studies have shown that some force fields can successfully reproduce experimental structures when the correct amide isomer is known and enforced in the simulation. rsc.org
Table 1: Key Applications of MD Simulations in N-Methylated Peptide Analysis
| Application | Description | Key Insights | References |
|---|---|---|---|
| Conformational Analysis | Exploring the accessible Ramachandran (φ, ψ) space and identifying preferred secondary structures (e.g., β-turns, pseudo-helices). | N-methylation restricts backbone flexibility and can induce specific turn structures or extended β-strands. nih.govresearchgate.net | nih.govresearchgate.net |
| Force Field Validation | Assessing the accuracy of different force fields (e.g., AMBER, OPLS) in reproducing experimental data (e.g., from NMR) for N-methylated peptides. | Identifies which force fields are most reliable for predicting the structures and cis/trans isomer populations of N-methylated peptides. rsc.orgnih.gov | rsc.orgnih.gov |
| Solvent Interaction | Simulating how the modified peptide interacts with solvent molecules (e.g., water), which influences its solubility and aggregation propensity. | Reveals how the loss of H-bond donors and increased hydrophobicity affect solvation and peptide-peptide interactions. researchgate.net | researchgate.net |
| Permeability Prediction | Modeling the process of a peptide crossing a lipid bilayer to predict its passive membrane permeability. | Shows that N-methylation can enhance permeability by promoting compact, intramolecularly hydrogen-bonded structures that shield polar groups. nih.gov | nih.gov |
Quantum Chemical (QC) Calculations for Electronic Properties and Reaction Energetics
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure, geometry, and energetics of molecules. cuni.czacs.orgnih.gov For N-methylated peptides, QC methods are employed to investigate fundamental properties that cannot be accurately captured by classical molecular mechanics force fields.
One critical application of QC is the study of the N-methylated peptide bond itself. These calculations can precisely determine the rotational energy barrier between the cis and trans conformations of the amide bond. This information is vital for parameterizing the force fields used in larger-scale MD simulations. Furthermore, QC can elucidate the subtle electronic effects of the methyl group on the peptide backbone, influencing its reactivity and non-covalent interactions. researchgate.net
QC methods are also used to study reaction mechanisms and energetics. For example, in peptides containing N-methyl-glutamine, QC could be used to calculate the energy barriers for side-chain reactions like deamidation, comparing them to their non-methylated counterparts. A recent computational approach involves fragmenting large molecules like peptides into their constituent amino acids, calculating the properties of each fragment with high-level QC methods, and then reassembling the data to predict the properties of the entire peptide with remarkable accuracy. arxiv.org This strategy makes high-precision calculations feasible for larger peptide systems.
In a study on N-methylated alanine (B10760859) peptides, quantum mechanical approaches were used to show that poly-N-methylated alanine peptides preferentially adopt a helical structure without internal hydrogen bonds, which are precluded by N-methylation. researchgate.net Instead, this conformation was found to be stabilized by carbonyl-carbonyl interactions, a finding that depends on an accurate description of the electronic and steric properties of the backbone provided by QC methods. researchgate.net
Table 2: Applications of Quantum Chemistry in N-Methylated Peptide Research
| QC Application | Property Investigated | Significance | References |
|---|---|---|---|
| Conformational Energy | Relative energies of different peptide conformers (e.g., folded vs. extended, cis vs. trans amide bond). | Provides benchmark data for developing and validating classical force fields used in MD simulations. researchgate.netnih.gov | researchgate.netnih.gov |
| Electronic Structure | Electron distribution, partial charges, and orbital interactions within the N-methylated peptide bond. | Explains the nature of non-covalent interactions, such as carbonyl-carbonyl interactions, that stabilize specific conformations. researchgate.net | researchgate.net |
| Reaction Energetics | Activation energies and reaction energies for processes like side-chain cyclization or degradation. | Predicts the chemical stability of the peptide and the likelihood of various degradation pathways. acs.org | acs.org |
| Spectroscopic Properties | Calculation of vibrational frequencies (IR) or NMR chemical shifts to aid in the interpretation of experimental spectra. | Helps to assign specific conformations observed in experiments to calculated structures. |
De Novo Computational Design and Optimization of N-Methylated Peptide Sequences
De novo peptide design aims to create novel peptide sequences that will fold into a predetermined three-dimensional structure and perform a specific function. nih.gov The inclusion of non-canonical residues like N-methyl-glutamine into this design process opens up new possibilities for creating peptides with enhanced stability, cell permeability, and target affinity.
Computational design frameworks can be adapted to incorporate N-methylated amino acids. These methods typically involve three stages:
Sequence Selection: An optimization algorithm, such as integer linear optimization, is used to search for amino acid sequences that are predicted to be highly stable in a given backbone template structure. nih.govplos.org To include N-methylated residues, the energy functions and libraries of allowed conformations (rotamers) must be expanded to account for the unique steric and electronic properties of the modified backbone. nih.gov
Fold Specificity Validation: The designed sequences are then computationally tested for their propensity to adopt the target fold over other possible conformations. This ensures that the peptide will be well-structured. nih.govplos.org
Binding Affinity Prediction: For peptides designed as inhibitors or binders, the binding affinity to the target protein is estimated using computational docking and scoring functions. nih.govplos.org
Computational models have been successfully modified to account for the steric constraints and changes in solvation energy imposed by N-methyl groups to virtually screen libraries of N-methylated cyclic peptides for high membrane permeability. nih.gov This demonstrates the power of computation to guide the synthesis of peptides with drug-like properties. The design process can strategically place N-methyl groups to enforce specific turns, prevent proteolytic cleavage at a susceptible site, or disrupt undesirable intermolecular aggregation while promoting the desired bioactive conformation.
Table 3: Stages of De Novo Design for N-Methylated Peptides
| Design Stage | Objective | Computational Method | Considerations for N-Methylation | References |
|---|---|---|---|---|
| Sequence Selection | Identify sequences that stabilize a target structure. | Optimization algorithms (e.g., Integer Linear Optimization, Genetic Algorithms) with a physics-based energy function. | Requires a rotamer library and energy parameters for N-methylated residues. Must account for cis/trans peptide bond possibility. | nih.govnih.govnih.govplos.org |
| Fold Specificity | Ensure the designed peptide preferentially adopts the target fold. | Calculation of the energy difference between the target state and alternative unfolded or misfolded states. | The conformational restrictions of N-methylation can be exploited to increase fold specificity. | nih.govplos.org |
| Function Prediction | Estimate the binding affinity or catalytic activity. | Molecular docking, MM/PBSA or MM/GBSA calculations, free energy perturbation. | The model must accurately score interactions involving the modified backbone, including the loss of H-bonds and altered electrostatics. | nih.govplos.org |
Ligand-Protein Docking and Molecular Modeling Studies of N-Methylated Peptide-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov When studying N-methylated peptides, docking simulations are essential for understanding how this modification influences binding to a protein target.
The introduction of an N-methyl group on a residue like glutamine fundamentally alters the peptide's interaction profile. The most significant change is the removal of a hydrogen bond donor at the amide nitrogen. Docking programs must account for this, as it prevents the formation of backbone-to-receptor hydrogen bonds that might be critical for the binding of the non-methylated parent peptide.
However, N-methylation can also be advantageous for binding. By restricting the conformational freedom of the peptide backbone, it can reduce the entropic penalty of binding, pre-organizing the peptide into its bioactive conformation. nih.gov This can lead to a higher binding affinity. Docking studies can explore this hypothesis by comparing the binding energies of flexible non-methylated peptides with their more rigid N-methylated counterparts.
Successful docking of N-methylated peptides requires:
Accurate Ligand Conformation: Since N-methylated peptides can have distinct conformational preferences, it is often beneficial to use structures generated from MD or NMR studies as starting points for docking.
Appropriate Scoring Functions: The scoring function, which estimates the binding free energy, must be able to correctly evaluate the impact of the lost hydrogen bond and the altered steric and hydrophobic interactions of the methyl group.
Receptor Flexibility: Allowing for flexibility in the receptor's binding pocket can be crucial for accommodating the steric bulk of the N-methyl group and finding the optimal binding pose.
Docking studies on chimeric peptides and other modified ligands have demonstrated the ability of these computational tools to predict binding modes that are later confirmed experimentally, guiding the design of new therapeutic agents. mdpi.comjscimedcentral.com For N-methylated peptides, these studies can help identify which positions in a peptide sequence are optimal for N-methylation to enhance binding affinity and specificity.
Future Perspectives and Unresolved Challenges in N Methyl Glutamine Peptide Research
Development of More Sustainable and Scalable Synthetic Routes for N-Me-Gln Derivatives
The chemical synthesis of Fmoc-N-Me-Gln(Trt)-OH and its subsequent incorporation into peptides are often resource-intensive processes, relying on hazardous solvents and reagents. A primary challenge is the development of greener and more economically viable synthetic methodologies.
Current research in sustainable peptide synthesis is exploring several promising avenues. The replacement of traditional, hazardous solvents such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more environmentally benign alternatives is a key focus. nih.govnih.gov Propylene carbonate and 2-methyltetrahydrofuran (B130290) are emerging as viable green solvents for both solid-phase and solution-phase peptide synthesis. nih.gov Furthermore, the development of solvent-free or reduced-solvent synthetic methods, such as mechanochemistry, could dramatically decrease the environmental impact of producing N-methylated building blocks.
Scalability is another critical consideration for the widespread application of N-methyl-glutamine-containing peptides in therapeutics. Traditional batch synthesis methods can be inefficient and difficult to scale up. Continuous flow chemistry is a promising alternative that offers several advantages, including improved reaction control, enhanced safety, and the potential for higher throughput and automation. peptide.com The application of flow chemistry to the synthesis of Fmoc-N-Me-amino acids could lead to more efficient and scalable production.
Moreover, the development of enzymatic and chemoenzymatic approaches for the N-methylation of glutamine residues presents an exciting frontier. Biocatalytic methods could offer high selectivity and milder reaction conditions, reducing the need for extensive protecting group strategies and minimizing waste. acs.org The exploration of methyltransferases for the site-specific methylation of glutamine within a peptide sequence could revolutionize the synthesis of these complex molecules.
Table 1: Comparison of Conventional and Green Peptide Synthesis Strategies
| Feature | Conventional Synthesis | Green/Sustainable Synthesis |
| Solvents | DMF, DCM, NMP | Propylene carbonate, 2-MeTHF, Water, Ionic liquids |
| Reagents | Excess hazardous reagents | Catalytic reagents, enzymes, recyclable reagents |
| Process | Batch synthesis | Continuous flow, mechanochemistry |
| Waste | High volume of toxic waste | Reduced waste, solvent recycling |
| Energy | High energy consumption | Lower energy consumption (e.g., microwave-assisted) |
Exploration of Novel Bioactive N-Methylated Peptide Scaffolds and Architectures
The incorporation of N-methyl-glutamine can profoundly influence the conformational properties and biological activity of peptides. N-methylation restricts the conformational freedom of the peptide backbone, which can lead to the stabilization of specific secondary structures, such as β-turns. This conformational constraint can enhance receptor binding affinity and selectivity.
A significant area of future research lies in the design and synthesis of novel peptide scaffolds that leverage the unique properties of N-methyl-glutamine. Cyclic peptides are particularly attractive candidates for therapeutic development due to their enhanced metabolic stability and receptor-binding capabilities. nih.govrsc.org The introduction of N-methyl-glutamine into cyclic peptide scaffolds can further improve their pharmacokinetic properties, including membrane permeability and oral bioavailability. nih.gov For instance, strategic N-methylation can shield the polar amide backbone, reducing its susceptibility to enzymatic degradation and facilitating passive diffusion across cell membranes.
Beyond simple cyclization, the exploration of more complex peptide architectures, such as bicyclic peptides, stapled peptides, and peptide dendrimers, containing N-methyl-glutamine is a promising avenue. These scaffolds offer even greater conformational rigidity and can be designed to target challenging protein-protein interactions. The use of this compound in the synthesis of these intricate structures will be instrumental in exploring their therapeutic potential.
Furthermore, the systematic "N-methyl scan," where each amino acid in a peptide sequence is systematically replaced with its N-methylated counterpart, is a powerful tool for structure-activity relationship (SAR) studies. acs.org Applying this strategy to bioactive peptides containing glutamine can help elucidate the critical residues for activity and guide the design of more potent and stable analogues.
Integration with Artificial Intelligence and Machine Learning for Peptide Design and Prediction
The vast chemical space of possible peptide sequences and modifications makes traditional, trial-and-error approaches to peptide drug discovery time-consuming and expensive. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools for accelerating the design and optimization of therapeutic peptides, including those containing N-methyl-glutamine.
Predictive modeling is a key application of AI/ML in this field. Machine learning algorithms can be trained on large datasets of peptide sequences and their corresponding experimental properties to predict various characteristics of novel peptides. rsc.org For peptides containing N-methyl-glutamine, these models could predict:
Bioactivity: Predicting the binding affinity of a peptide to a specific target protein.
Pharmacokinetic Properties: Forecasting absorption, distribution, metabolism, and excretion (ADME) profiles, including oral bioavailability and plasma stability. merckmillipore.com
Physicochemical Properties: Estimating solubility, aggregation propensity, and conformational preferences.
Generative AI models can go a step further by designing entirely new peptide sequences with desired properties. medchemexpress.com These models can be trained on the "language" of peptide structures and functions to generate novel scaffolds that incorporate N-methyl-glutamine in optimal positions to achieve high potency and favorable drug-like properties.
Addressing Challenges in In Vivo Delivery and Pharmacokinetics of N-Methylated Peptides
Despite the advantages conferred by N-methylation, the in vivo delivery of peptide-based therapeutics remains a significant hurdle. While N-methylation can improve metabolic stability and oral bioavailability, these properties are not guaranteed and are highly dependent on the specific peptide sequence and the number and position of N-methylated residues. acs.org
A major challenge is overcoming the enzymatic barriers of the gastrointestinal tract and achieving efficient absorption into the bloodstream after oral administration. peptide.com While N-methylation can protect against proteolysis, other clearance mechanisms, such as renal filtration and hepatic metabolism, can still limit the in vivo half-life of the peptide.
Future research will focus on developing innovative drug delivery systems to enhance the systemic exposure of N-methyl-glutamine-containing peptides. These include:
Nanoparticle-based carriers: Encapsulating peptides in lipid- or polymer-based nanoparticles can protect them from degradation and facilitate their transport across biological barriers. monash.edu
Permeation enhancers: Co-administration of peptides with agents that transiently open the tight junctions between intestinal epithelial cells can improve their absorption.
Peptide-drug conjugates: Attaching the peptide to a larger molecule, such as a polymer or an antibody, can improve its pharmacokinetic profile.
Furthermore, a deeper understanding of the structure-pharmacokinetic relationships of N-methylated peptides is needed. This involves systematic studies to correlate the number and position of N-methyl-glutamine residues with in vivo performance. This knowledge will enable the more rational design of peptides with optimized pharmacokinetic profiles.
Table 2: Strategies to Improve In Vivo Delivery of N-Methylated Peptides
| Strategy | Mechanism of Action | Examples |
| Structural Modification | Increased metabolic stability, enhanced permeability | N-methylation, cyclization, D-amino acid substitution |
| Formulation Strategies | Protection from degradation, enhanced absorption | Nanoparticles, liposomes, permeation enhancers |
| Conjugation | Improved half-life, targeted delivery | PEGylation, antibody-drug conjugates |
Expanding the Scope of N-Methylated Amino Acids Beyond Glutamine in Peptide Synthesis
While N-methyl-glutamine offers distinct advantages, the exploration of a wider range of N-methylated amino acids is crucial for expanding the toolbox of peptide chemists and unlocking new therapeutic possibilities. The synthesis and incorporation of various Fmoc-N-methyl-amino acid derivatives, each with unique steric and electronic properties, will allow for a more nuanced modulation of peptide properties. nih.gov
The differential effects of N-methylating various amino acid residues are an active area of investigation. For example, N-methylation of hydrophobic residues like leucine (B10760876) or phenylalanine can have a more pronounced effect on membrane permeability compared to the N-methylation of more polar residues. nih.gov Conversely, N-methylating residues involved in key hydrogen bonding interactions with a target receptor could be detrimental to bioactivity.
A key challenge is the development of efficient and versatile synthetic methods for producing a diverse library of Fmoc-N-methyl-amino acids. Solid-phase methods, such as the Biron-Kessler method, have shown promise for the synthesis of various N-methylated amino acids and could be adapted for a broader range of substrates. researchgate.net
The systematic comparison of the effects of different N-methylated amino acids within the same peptide scaffold will provide valuable insights into their structure-activity and structure-property relationships. This knowledge will enable a more rational and predictive approach to peptide design, where the choice of N-methylated amino acid is tailored to achieve a specific therapeutic objective. The continued development of synthetic methodologies for a diverse array of N-methylated building blocks will undoubtedly fuel the discovery of the next generation of peptide-based drugs.
Q & A
Q. How is this compound typically activated for coupling in SPPS?
- Answer: Activation is achieved via carbodiimide reagents (e.g., DIC or HBTU) with additives like HOBt or OxymaPure to minimize racemization. For N-methylated residues, in situ activation (e.g., HBTU/HOBt) with collidine as a base is recommended to suppress epimerization. Pre-activation strategies (e.g., forming symmetrical anhydrides) are less common due to steric hindrance from the N-methyl group .
Advanced Research Questions
Q. What strategies suppress racemization of this compound during peptide synthesis?
- Answer:
- Low-temperature coupling: Conduct reactions at 0–4°C to reduce base-mediated racemization .
- Optimized activation: Use uronium/guanidinium reagents (e.g., HCTU) with collidine instead of DIEA, as collidine’s lower basicity reduces enantiomerization risk .
- Design of Experiments (DoE): Statistical optimization of coupling time, temperature, and reagent stoichiometry can balance efficiency and racemization suppression. For example, a 2:1 molar excess of amino acid and 5-minute activation time may suffice .
Q. How can coupling efficiency of this compound be optimized in automated SPPS while minimizing side reactions?
- Answer:
- Double coupling: Perform two sequential couplings with fresh reagents to ensure complete incorporation, especially for sterically hindered residues .
- Microwave-assisted SPPS: Shortens coupling times (1–5 minutes vs. 30–60 minutes conventional) while maintaining >99% efficiency, reducing prolonged exposure to racemization-inducing conditions .
- Real-time monitoring: Use inline UV monitoring (e.g., at 301 nm for Fmoc deprotection) to confirm reaction completion and adjust parameters dynamically .
Q. What analytical methods validate the purity and structural integrity of this compound post-synthesis?
- Answer:
- HPLC: Reverse-phase HPLC with C18 columns and gradient elution (e.g., 10–90% acetonitrile/0.1% TFA) resolves impurities. Retention time shifts indicate incomplete deprotection or side-chain modifications .
- LC-MS: High-resolution mass spectrometry confirms molecular weight (±0.05 Da accuracy) and detects side products like truncated sequences or oxidized species .
- NMR: H and C NMR verify the integrity of the Trt and N-methyl groups. Key signals include δ 7.2–7.4 ppm (Trt aromatic protons) and δ 2.8 ppm (N-methyl protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
